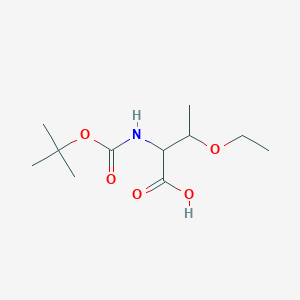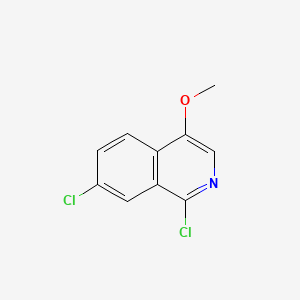
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Base-Induced Dimerization
Boc-protected amino acids undergo base-induced dimerization in aprotic media, forming pyrrolidine analogs. This process, depending on the base used, yields different ratios of isomers, providing insights into stereochemical outcomes relevant for synthetic chemistry (Leban & Colson, 1996).
Divergent and Solvent-Dependent Reactions
The compound is involved in divergent and solvent-dependent reactions with enamines, leading to the synthesis of various pyrrolidine derivatives. These reactions offer pathways for creating diverse molecular structures, critical for drug discovery and development (Rossi et al., 2007).
Structural Analysis in Crystallography
The crystal structure of Boc-protected pyrrolidine derivatives provides valuable information on molecular conformation, aiding in the design of molecules with desired physical and chemical properties (Jing Yuan et al., 2010).
Influenza Neuraminidase Inhibitors
In the realm of pharmaceutical research, derivatives of this compound have been used to design potent inhibitors of influenza neuraminidase. The structural features of these inhibitors provide insights into their mechanism of action, highlighting the compound's role in medicinal chemistry (Wang et al., 2001).
Efficient Catalysis in Organic Synthesis
The compound has been utilized in catalytic processes for the N-tert-butoxycarbonylation of amines. This demonstrates its role in facilitating efficient and environmentally friendly synthetic pathways in organic chemistry (Heydari et al., 2007).
Synthesis of Stereoisomers
It serves as a precursor in the synthesis of stereoisomers of azabicyclohexane carboxylic acids, illustrating its versatility in creating complex chiral molecules, which is crucial for the development of novel pharmaceuticals (Bakonyi et al., 2013).
Biochemical Analysis
Biochemical Properties
3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group is a protective group that prevents unwanted reactions during synthesis. Enzymes such as proteases can remove the Boc group, allowing the pyrrolidine-3-carboxylic acid to participate in further reactions .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This interaction can lead to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases or phosphatases, which are critical regulators of cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Boc group can be selectively removed by specific enzymes, revealing the active pyrrolidine-3-carboxylic acid. This active form can then interact with target proteins or enzymes, either inhibiting or activating their function. These interactions can lead to changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity without causing significant toxicity. At high doses, it can lead to adverse effects such as cellular toxicity or organ damage. These threshold effects are important for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as proteases and peptidases, which facilitate its conversion into active metabolites. These metabolites can then participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in cellular metabolism and biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, the compound may be directed to the mitochondria or the endoplasmic reticulum, where it can modulate enzyme activity and cellular metabolism .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLURLWWCZBOQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624564 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869786-49-2 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)
![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)





